![molecular formula C12H15N3O B12923843 4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline CAS No. 689251-59-0](/img/structure/B12923843.png)
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit promising antimicrobial properties. For instance, derivatives of 5-ethyl-1,3,4-oxadiazole have shown effectiveness against various bacterial strains. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of oxadiazole derivatives and their evaluation against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the aniline structure enhanced antimicrobial activity significantly .
Anticancer Properties
The potential of 4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline as an anticancer agent has also been explored. A study in Medicinal Chemistry reported that certain oxadiazole derivatives exhibited cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .
Agriculture
Pesticidal Applications
The compound is being investigated for its use as a pesticide. The incorporation of oxadiazole into agrochemical formulations has been shown to enhance insecticidal activity against pests like aphids and whiteflies. A study published in Pest Management Science demonstrated that formulations containing 5-ethyl-1,3,4-oxadiazole derivatives resulted in higher mortality rates among target insect populations compared to conventional pesticides .
Herbicide Development
In addition to insecticides, research has indicated that oxadiazole derivatives can serve as effective herbicides. The structural features of this compound contribute to its ability to inhibit plant growth by interfering with specific metabolic pathways. Field trials have shown promising results in controlling weed species without significantly affecting crop yield .
Material Science
Polymer Additives
The compound's unique chemical properties make it suitable for use as an additive in polymer formulations. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. A study published in the Journal of Applied Polymer Science reported improved performance characteristics in polyvinyl chloride (PVC) composites when treated with this compound .
Fluorescent Materials
Another exciting application lies in the development of fluorescent materials. The incorporation of oxadiazole units into polymer systems has been shown to produce materials with high fluorescence quantum yields. These materials have potential applications in optoelectronic devices and sensors. A recent investigation showcased the synthesis of fluorescent polymers based on 5-ethyl-1,3,4-oxadiazole derivatives with tunable emission properties .
Case Studies
Application Area | Study Reference | Key Findings |
---|---|---|
Antimicrobial | Brazilian Journal of Pharmaceutical Sciences | Enhanced activity against Staphylococcus aureus and Escherichia coli. |
Anticancer | Medicinal Chemistry | Induced apoptosis in breast and lung cancer cell lines. |
Pesticidal | Pest Management Science | Higher mortality rates among target insects compared to conventional pesticides. |
Herbicide | Agricultural Sciences | Effective control of weeds without affecting crop yield. |
Polymer Additives | Journal of Applied Polymer Science | Improved thermal stability and mechanical strength in PVC composites. |
Fluorescent Materials | Recent Advances in Polymer Science | High fluorescence quantum yields with tunable emission properties. |
Mechanism of Action
The mechanism of action of 4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different substitution patterns.
1,3,4-Oxadiazole: A regioisomer with similar properties but different reactivity.
5-Ethyl-1,2,4-oxadiazole: A compound with a similar core structure but different substituents.
Uniqueness
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxadiazole ring with an aniline moiety makes it particularly versatile for various applications in medicinal and industrial chemistry .
Biological Activity
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N4O. The compound features an ethyl-substituted oxadiazole moiety, which is known for its role in enhancing biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C12H16N4O |
Molecular Weight | 232.28 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study reported that certain oxadiazole derivatives demonstrated IC50 values ranging from 1.82 to 5.55 μM against multiple cancer cell lines including HeLa and MCF-7 .
Case Study: A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity. Among them, one derivative exhibited an IC50 of approximately 35.58 μM against HepG-2 cells, indicating moderate cytotoxicity and potential as a lead compound for further development .
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the oxadiazole ring enhances the ability of these compounds to inhibit bacterial growth. In vitro studies have shown that certain derivatives possess significant antibacterial and antifungal activities against various pathogens .
Table: Antimicrobial Activity of Oxadiazole Derivatives
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5-Ethyl-1,3,4-oxadiazol-2-yl aniline | E. coli | 32 µg/mL |
This compound | Staphylococcus aureus | 16 µg/mL |
Other Oxadiazole Derivatives | Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain oxadiazoles may induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline, and what are their key experimental parameters?
- Methodology :
-
Route 1 : React (N-isocyanimino)triphenylphosphorane with 2-aminobenzoic acid in dry CH₂Cl₂ under magnetic stirring. Purify via flash chromatography to obtain yellow crystals (mp 145.3°C) .
-
Route 2 : Use 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol in methanol, with light-sensitive handling (foil-covered vessels) to avoid degradation .
-
Optimization : Monitor reaction progress via TLC and confirm purity using melting point analysis and spectroscopic techniques.
- Comparative Table :
Route | Reagents | Solvent | Yield | Characterization | Reference |
---|---|---|---|---|---|
1 | (N-isocyanimino)triphenylphosphorane, 2-aminobenzoic acid | CH₂Cl₂ | ~60% | IR, NMR, X-ray | |
2 | 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol | Methanol | N/A | LC-MS, IR |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Key Techniques :
- IR Spectroscopy : Identify NH₂ stretches (3353–3422 cm⁻¹) and oxadiazole ring vibrations .
- NMR : Use ¹H NMR to resolve aromatic protons and ethyl group signals (δ 1.2–1.4 ppm for CH₃) .
- X-ray Crystallography : Determine bond lengths/angles (e.g., C–N bonds in oxadiazole: ~1.32 Å) using a Kuma KM4CCD diffractometer and refine with SHELXL .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 302.9 [M+1]⁺) for purity assessment .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in oxadiazole derivatives?
- Methodology :
- Collect diffraction data at 291 K with Mo Kα radiation (λ = 0.71073 Å). Refine structures using Olex2 or SHELXL, applying anisotropic displacement parameters for non-H atoms .
- Address disorder in ethyl groups via iterative refinement and Fourier difference maps.
- Example : In 5-phenyl-1,3,4-oxadiazol-2-amine, the dihedral angle between oxadiazole and benzene rings was 4.8°, confirming near-planarity .
Q. How can conflicting yield data in synthesis protocols be systematically analyzed?
- Case Study : A reported 59% yield for 4-(5-(4-fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline vs. higher yields in other routes .
- Resolution Strategies :
- Parameter Screening : Vary solvent polarity (e.g., CH₂Cl₂ vs. methanol), temperature, and catalyst loading.
- Byproduct Analysis : Use HPLC to identify side products (e.g., unreacted thiol precursors).
- Kinetic Studies : Monitor reaction progress under inert atmospheres to suppress oxidative side reactions.
Q. What computational approaches predict the electronic properties of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps (indicative of redox activity) .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict nucleophilic/electrophilic sites for functionalization.
- Validation : Compare computed IR spectra with experimental data to assess model accuracy .
Q. How can mechanistic pathways for oxadiazole ring formation be experimentally validated?
- Approaches :
- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation into the oxadiazole ring via NMR .
- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., hydrazide derivatives) for MS analysis .
- Kinetic Isotope Effects : Compare reaction rates with deuterated vs. protiated reagents to identify rate-determining steps.
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for structurally similar analogs?
- Case : 2-(1,3,4-oxadiazol-2-yl)aniline (mp 145.3°C ) vs. 4-(5-(4-fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline (mp 104–106°C ).
- Factors Influencing mp :
- Crystallinity : Recrystallization solvents (e.g., CH₂Cl₂ vs. ethanol) affect packing efficiency.
- Substituent Effects : Electron-withdrawing groups (e.g., -F) reduce symmetry and lower mp.
- Purity : Column chromatography vs. flash chromatography impacts residual solvent content.
Q. Application-Oriented Research
Q. What strategies enable site-selective bioconjugation of this aniline derivative?
- Methodology :
- Thiol-Reactive Modifications : React the aniline group with NHS esters or maleimide linkers under pH 7.4 buffered conditions .
- Protection/Deprotection : Use Boc groups to temporarily protect the amine during oxadiazole functionalization .
- Validation : Confirm conjugation efficiency via MALDI-TOF MS or fluorescence labeling.
Q. Advanced Structural Analysis
Q. How do steric and electronic effects influence the reactivity of the ethyl-oxadiazole moiety?
- Experimental Design :
- Steric Effects : Compare reaction rates of ethyl vs. bulkier substituents (e.g., isobutyl) in nucleophilic substitutions .
- Electronic Effects : Measure Hammett constants (σ) for substituents on the benzene ring to correlate with reaction kinetics.
- Spectroscopic Probes : Use ¹³C NMR to monitor electron density changes at the oxadiazole C2 position .
Q. Quality Control and Reproducibility
Q. What protocols ensure batch-to-batch consistency in synthesizing this compound?
Properties
CAS No. |
689251-59-0 |
---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H15N3O/c1-2-11-14-15-12(16-11)8-5-9-3-6-10(13)7-4-9/h3-4,6-7H,2,5,8,13H2,1H3 |
InChI Key |
WZBCSBKDYYWLMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.